molecular formula C11H16N4OS2 B13799210 Theophylline, 8-butylthio-6-thio- CAS No. 6493-29-4

Theophylline, 8-butylthio-6-thio-

Katalognummer: B13799210
CAS-Nummer: 6493-29-4
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: JTKHAEGWWHAFTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Theophylline, 8-butylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the presence of butylthio and thio groups at the 8th and 6th positions, respectively. The molecular formula of Theophylline, 8-butylthio-6-thio- is C11H16N4OS2, and it has a molecular weight of 284.43 g/mol . Theophylline derivatives are known for their pharmacological properties, including bronchodilation and anti-inflammatory effects.

Vorbereitungsmethoden

The synthesis of Theophylline, 8-butylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with butylthiol and a sulfur source under specific conditions. The reaction typically requires a proton solvent and may involve the use of catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Theophylline, 8-butylthio-6-thio- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Theophylline, 8-butylthio-6-thio- has several scientific research applications:

Wirkmechanismus

Theophylline, 8-butylthio-6-thio- exerts its effects through several mechanisms:

    Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.

    Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.

    Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Theophylline, 8-butylthio-6-thio- is compared with other similar compounds, such as:

The unique substitutions in Theophylline, 8-butylthio-6-thio- enhance its pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

6493-29-4

Molekularformel

C11H16N4OS2

Molekulargewicht

284.4 g/mol

IUPAC-Name

8-butylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(16)15(3)9(7)17/h4-6H2,1-3H3,(H,12,13)

InChI-Schlüssel

JTKHAEGWWHAFTM-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.